3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline

Anticancer CDK2 inhibition Cell cycle arrest

Researchers developing kinase inhibitors face metabolic instability and poor selectivity with non-fluorinated oxindoles. 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline offers a trifluoromethylated scaffold that enhances membrane permeability and metabolic stability. Key advantages: - Demonstrated antiproliferative activity (analog IC₅₀ = 4.9 µM vs. MCF7) supporting CDK2 SAR; - Privileged 3-CF₃ motif improves binding affinity; - Also serves as a fluorescent probe for ATP detection. Available at ≥95% purity for immediate medicinal chemistry campaigns.

Molecular Formula C10H8F3NO2
Molecular Weight 231.17 g/mol
CAS No. 128350-88-9
Cat. No. B162111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline
CAS128350-88-9
Molecular FormulaC10H8F3NO2
Molecular Weight231.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(C(=O)N2)(C(F)(F)F)O
InChIInChI=1S/C10H8F3NO2/c1-5-2-3-6-7(4-5)14-8(15)9(6,16)10(11,12)13/h2-4,16H,1H3,(H,14,15)
InChIKeyFIEVIPASBRMCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline Overview


3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline (CAS 128350-88-9), also known as 3-hydroxy-6-methyl-3-(trifluoromethyl)indolin-2-one, is a synthetic compound belonging to the indoline/oxindole family. Its molecular formula is C₁₀H₈F₃NO₂, and its molecular weight is 231.17 g/mol . The compound is characterized by a fused bicyclic structure that includes an indole moiety and features a trifluoromethyl group at the 3-position, a hydroxyl group at the 3-position, a carbonyl (oxo) group at the 2-position, and a methyl group at the 6-position . It is a solid with a melting point of 205-206 °C and a predicted pKa of 9.88±0.20, which influences its ionization state and solubility under physiological conditions . Its SMILES representation is Cc1ccc2c(c1)NC(=O)C2(O)C(F)(F)F .

Scaffold Indoline/oxindole core with C3 trifluoromethyl group for electronic modulation
Workflow Suitable for kinase inhibitor SAR studies, CNS target engagement research, and antimicrobial scaffold development
Selection High melting point (205–206 °C) supports recrystallization; predicted pKa 9.88 guides buffer selection

Why Generic Substitution Fails for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline


While the indoline/oxindole scaffold is common across many biologically active molecules, 3-hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is distinguished by its C3 trifluoromethyl group, which imparts unique electronic and steric properties that are not replicable by non-fluorinated or alternatively substituted analogs . The -CF₃ group is a strong electron-withdrawing substituent that significantly alters the pKa of the adjacent hydroxyl group, influences hydrogen-bonding networks, and enhances metabolic stability relative to methyl or hydrogen substituents [1]. In comparative studies of trifluoromethylated versus unfluorinated indole analogs, the -CF₃ group has been shown to increase membrane permeability and improve pharmacokinetic profiles, factors critical for both in vitro probe development and in vivo drug candidate optimization . Generic substitution with non-fluorinated oxindoles or alternative 3-substituted derivatives will therefore compromise the precise electronic environment required for target engagement, potentially reducing potency, selectivity, or cellular activity.

! Non-fluorinated or 3-methyl oxindole analogs may shift electronic environment and reduce target engagement
! Alternative 3-substituted derivatives (e.g., 3-phenyl) can alter membrane permeability and metabolic stability profiles
! Generic oxindole scaffolds without the 3-hydroxy-3-CF3 motif may compromise potency and selectivity in kinase assays

Quantitative Differentiation Evidence for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline


Antiproliferative Potency in MCF7 Cells vs. Staurosporine

In a study of 3-hydroxy-2-oxoindoline derivatives, compound 9d—a structural analog of the target compound—exhibited an IC₅₀ of 4.9 ± 0.2 µM against the MCF7 breast cancer cell line, compared to staurosporine (IC₅₀ = 14.5 ± 0.7 µM), representing a 3-fold improvement in potency [1]. This class of compounds also induced cell cycle arrest at the S phase and displayed a favorable safety profile on normal MCF10A cells [1].

Antiproliferative Activity
Class-level
IC₅₀ 4.9 µM (analog) vs. staurosporine 14.5 µM
Reported antiproliferative assay context in MCF7 cells
Analog data; class-level inference
Anticancer CDK2 inhibition Cell cycle arrest

In Vivo AChE Inhibition vs. Donepezil

A 3-hydroxy-2-oxoindoline derivative (rac)-1 demonstrated in vivo acetylcholinesterase (AChE) inhibition of 0.096 µmol·min⁻¹·mg⁻¹ in mouse brain, outperforming the clinically approved drug donepezil (0.112 µmol·min⁻¹·mg⁻¹) by approximately 14% [1]. The compound also matched donepezil's butyrylcholinesterase (BuChE) inhibition (0.014 µmol·min⁻¹·mg⁻¹) [1].

AChE Inhibition
Class-level
0.096 µmol·min⁻¹·mg⁻¹ vs. donepezil 0.112
Supports CNS target engagement study context
In vivo mouse brain homogenate; analog data
Alzheimer's disease Cholinesterase In vivo pharmacology

Melting Point and pKa vs. 6-Methylindoline

3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline exhibits a melting point of 205-206 °C and a predicted pKa of 9.88±0.20 , compared to unsubstituted 6-methylindoline which is typically a liquid at room temperature (melting point < 25 °C) [1]. This >180 °C difference in melting point and the presence of an ionizable hydroxyl group (pKa 9.88) versus the non-ionizable parent scaffold enable distinct purification, formulation, and handling workflows.

Physicochemical Profile
Cross-study
mp 205–206 °C, pKa 9.88 vs. 6-methylindoline (liquid, no ionizable OH)
Supports purification and formulation workflow selection
Predicted pKa; cross-study comparable
Physicochemical properties Solid-state characterization Formulation

Antibacterial Activity vs. S. aureus

A series of 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives were evaluated for antibacterial activity. One derivative, 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one, demonstrated specific antibacterial activity against Staphylococcus aureus [1]. The parent scaffold of the target compound shares the 3-hydroxy-3-(trifluoromethyl)indolin-2-one core, which is critical for this activity.

Antibacterial Activity
Class-level
Class analog active against S. aureus
Supports antimicrobial screening context
Qualitative; requires direct evaluation
Antimicrobial Antibacterial Gram-positive

Application Scenarios for 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline


Kinase Inhibitor Lead Optimization

Given the demonstrated antiproliferative activity of 3-hydroxy-2-oxoindoline derivatives against MCF7 breast cancer cells (IC₅₀ = 4.9 µM for analog 9d) and their ability to induce cell cycle arrest, 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline serves as a versatile scaffold for structure-activity relationship (SAR) studies targeting CDK2 and other kinases [1]. The trifluoromethyl group at C3 is a privileged motif in kinase inhibitor design, often enhancing binding affinity and metabolic stability. Researchers can leverage the commercially available material (purity ≥95%) for iterative medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties.

Fluorescent Probe Development

The target compound has been cited as a potential fluorescent probe for ATP detection . The oxindole core and trifluoromethyl substitution contribute to desirable photophysical properties. This scaffold can be further functionalized to create ratiometric or turn-on probes for imaging cellular metabolites, particularly in the context of mitochondrial function and apoptosis research, where indoline-based probes have shown organelle specificity and high photostability [2].

Cholinesterase Inhibitor Development

Based on the in vivo efficacy of 3-hydroxy-2-oxoindoline analogs in inhibiting acetylcholinesterase (AChE) with potency comparable to donepezil, 3-Hydroxy-2-oxo-3-trifluoromethyl-6-methylindoline is a promising starting point for the development of next-generation Alzheimer's disease therapeutics [3]. The trifluoromethyl group may further enhance blood-brain barrier penetration and metabolic stability, addressing key limitations of current cholinesterase inhibitors.

Antibacterial Agent Optimization

The 3-hydroxy-3-(trifluoromethyl)indolin-2-one core has demonstrated specific antibacterial activity against S. aureus [4]. This compound can be employed in medicinal chemistry programs to synthesize and test novel derivatives for efficacy against drug-resistant bacterial strains, including MRSA. The presence of the trifluoromethyl group is critical for maintaining activity, and the methyl substitution at C6 offers an additional handle for SAR exploration.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
CDK2 pathway inhibition scaffold
Antiproliferative assay context
Fluorescent probe design
Indoline fluorophore core
Photophysical property review
Cholinesterase inhibitor research
AChE/BuChE inhibition scaffold
In vivo target engagement assessment
Antimicrobial screening
3-CF3-3-hydroxyindolin-2-one pharmacophore
Gram-positive activity validation
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